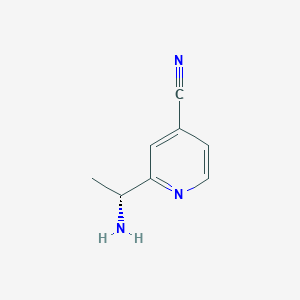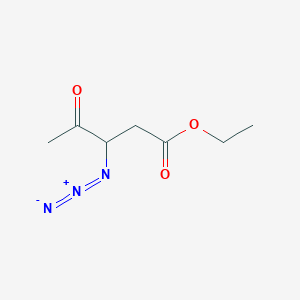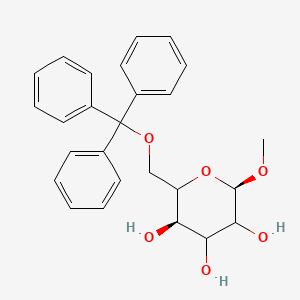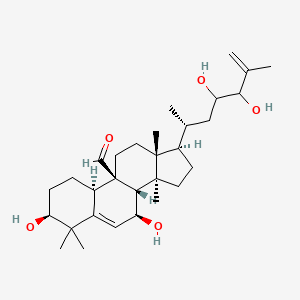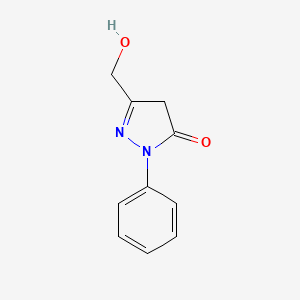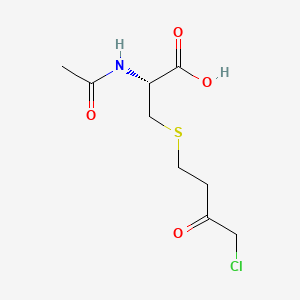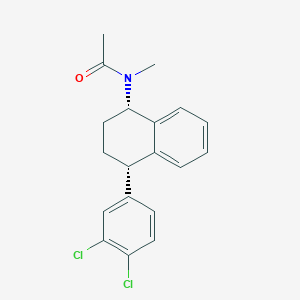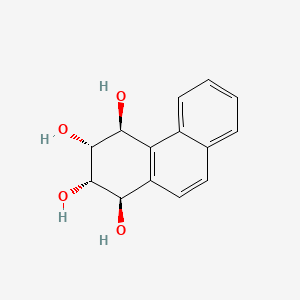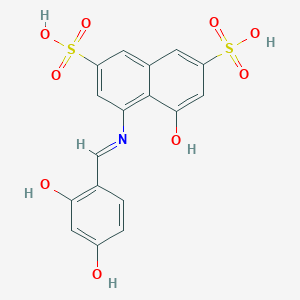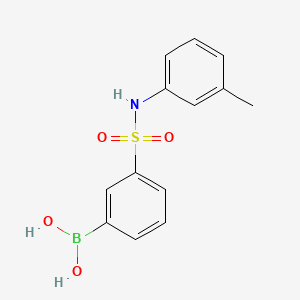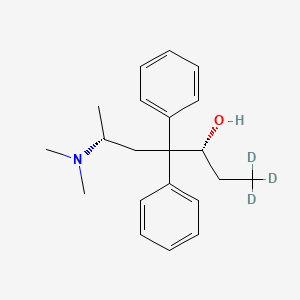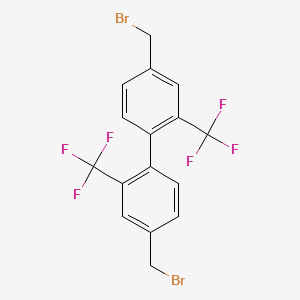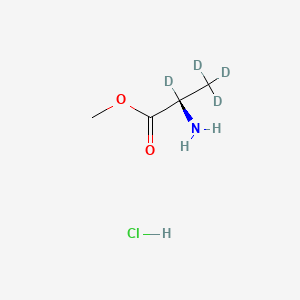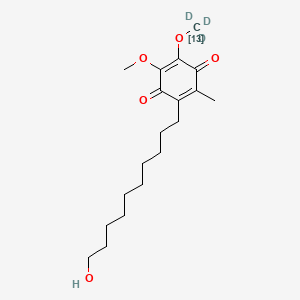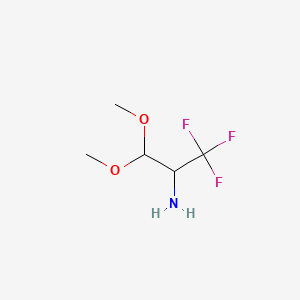
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a synthetic compound that belongs to the class of amine derivatives. It has the molecular formula C5H10F3NO2 and a molecular weight of 173.134 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoro-2-propanone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol used as a thiol-reactive probe.
1,1,1-Trifluoro-3,3-dimethoxypropane: An intermediate used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C5H10F3NO2 |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
InChI Key |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


